molecular formula C16H29N2O4P B2585959 Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite

Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite

Cat. No.: B2585959
M. Wt: 344.39 g/mol
InChI Key: WEJZAWTVOQPXEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propargyl-PEG3-1-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite is a specialized phosphoramidite reagent widely employed in the synthesis of PROTAC (Proteolysis Targeting Chimera) linkers and oligonucleotide modifications. Its structure comprises three key components:

  • Propargyl group: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal conjugation .
  • PEG3 spacer: A triethylene glycol chain that enhances solubility, reduces steric hindrance, and improves pharmacokinetic properties .
  • β-cyanoethyl-N,N-diisopropyl phosphoramidite: A protective group that ensures stability during solid-phase synthesis and is cleaved under mild basic conditions .

This compound (CAS: 745017-94-1) has a molecular weight of 731.96 g/mol and a purity ≥95% . It is cataloged by suppliers like Broadpharm (BP-22316) and Xi’an Resen Biological Technology Co., Ltd., highlighting its industrial relevance in drug development and bioconjugation .

Properties

IUPAC Name

3-[[di(propan-2-yl)amino]-[2-(2-prop-2-ynoxyethoxy)ethoxy]phosphanyl]oxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N2O4P/c1-6-9-19-11-12-20-13-14-22-23(21-10-7-8-17)18(15(2)3)16(4)5/h1,15-16H,7,9-14H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJZAWTVOQPXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N2O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite involves the reaction of propargyl alcohol with PEG3 and subsequent phosphoramidite formation. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite primarily undergoes click chemistry reactions, specifically CuAAC. This reaction involves the formation of a triazole ring by reacting the alkyne group with an azide group in the presence of a copper catalyst .

Common Reagents and Conditions

Major Products

The major product of the CuAAC reaction is a triazole-linked compound, which is often used in the synthesis of PROTACs and other bioactive molecules .

Scientific Research Applications

Oligonucleotide Synthesis

One of the primary applications of Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is in the synthesis of oligonucleotides. The phosphoramidite moiety allows for efficient coupling during the phosphoramidite method of oligonucleotide synthesis, enabling the incorporation of modified nucleotides into DNA or RNA sequences. This capability is crucial for developing therapeutic oligonucleotides that can target specific genes or mutations, making it an essential tool in gene therapy and molecular diagnostics .

Gene Therapy

The compound's design facilitates targeted delivery and modulation of genetic material. The PEG spacer enhances solubility and stability, which are critical for therapeutic applications. Moreover, the protective groups ensure that the compound remains stable during synthesis and storage, making it suitable for clinical applications . Gene therapies utilizing this compound aim to correct genetic disorders by delivering functional genes or silencing defective genes.

PROTAC Development

This compound also plays a significant role in the development of PROTACs (Proteolysis Targeting Chimeras). These molecules are engineered to target specific proteins for degradation via the ubiquitin-proteasome system. The PEG linker enhances the pharmacokinetic properties of PROTACs, improving their efficacy and specificity in targeting disease-related proteins . This application is particularly relevant in cancer research, where selective degradation of oncoproteins can lead to therapeutic benefits.

Antibody-Drug Conjugates (ADCs)

In addition to PROTACs, this compound can be utilized in the synthesis of antibody-drug conjugates. ADCs combine antibodies with cytotoxic drugs to selectively deliver therapeutic agents to cancer cells while minimizing damage to healthy tissues. The inclusion of this compound in ADC formulations can enhance drug solubility and stability, contributing to improved therapeutic outcomes .

Applications in Epigenetics and DNA Damage Studies

The compound has been employed in studies focused on epigenetic modifications and DNA damage repair mechanisms. Its ability to introduce specific modifications into nucleic acids allows researchers to investigate the roles of these modifications in gene expression regulation and cellular responses to DNA damage .

Summary Table of Applications

Application AreaDescription
Oligonucleotide SynthesisFacilitates efficient coupling for modified nucleotide incorporation in DNA/RNA synthesis.
Gene TherapyTargets specific genes for correction or silencing using stable and soluble compounds.
PROTAC DevelopmentEnhances pharmacokinetic properties for selective protein degradation in cancer therapy.
Antibody-Drug ConjugatesImproves solubility and stability for targeted delivery of cytotoxic drugs to cancer cells.
Epigenetics StudiesAllows introduction of modifications for investigating gene expression and DNA repair.

Mechanism of Action

The mechanism of action of Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This facilitates the ubiquitination and subsequent proteasomal degradation of the target protein .

Comparison with Similar Compounds

Key Observations:

Functional Groups :

  • The propargyl group in the target compound facilitates CuAAC, whereas endo-BCN CE-Phosphoramidite enables metal-free click chemistry .
  • dA and related nucleoside phosphoramidites lack PEG spacers, limiting their utility in PROTAC designs .

Applications :

  • The target compound is optimized for PROTACs, while nucleoside phosphoramidites (e.g., dA, dC, dG ) are restricted to oligonucleotide synthesis .

Commercial Availability and Purity

All compared compounds are commercially available with ≥95% purity. However, Propargyl-PEG3-1-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite is uniquely marketed for PROTAC applications, whereas others (e.g., AP13742, AP13804) target oligonucleotide or protein-polymer conjugation .

Biological Activity

Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite (CAS: 1391728-01-0) is a multifunctional compound that plays a significant role in nucleic acid chemistry, particularly in the synthesis of oligonucleotides and PROTACs (Proteolysis Targeting Chimeras). This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features several key components:

  • Propargyl Alkyne Group : Enhances reactivity in click chemistry.
  • PEG3 Spacer : Improves solubility and biocompatibility.
  • b-Cyanoethyl Group : Protects the nucleotide during synthesis.
  • N,N-Diisopropyl Amine Group : Serves as a protecting group for the phosphoramidite moiety.

The molecular formula is C16H29N2O4PC_{16}H_{29}N_{2}O_{4}P, with a molecular weight of 344.39 g/mol .

This compound functions primarily as a linker in PROTAC technology. PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation via the ubiquitin-proteasome system. This selective degradation mechanism allows for precise modulation of protein levels within cells, making it a promising approach for targeted therapies .

1. Oligonucleotide Synthesis

The phosphoramidite segment facilitates the synthesis of oligonucleotides, which are essential for various applications in gene therapy and molecular diagnostics. Research indicates that modifications involving phosphoramidites can enhance the stability and efficacy of oligonucleotides in biological systems .

2. PROTAC Development

This compound is utilized in the synthesis of PROTACs, which have shown potential in selectively degrading disease-related proteins. The PEG linker improves solubility and bioavailability, enhancing the therapeutic potential of these compounds .

Case Study 1: Stability and Efficacy

A study investigated the stability of oligonucleotide conjugates containing Propargyl-PEG3 linkers. Results demonstrated that these conjugates exhibited superior stability in serum compared to traditional oligonucleotides, highlighting their potential for therapeutic applications .

Case Study 2: Targeted Protein Degradation

In a recent application of PROTAC technology using this compound, researchers successfully targeted a specific oncogenic protein for degradation. The study confirmed effective protein knockdown in vitro, underscoring the compound's utility in cancer therapeutics .

Data Tables

PropertyValue
CAS Number1391728-01-0
Molecular FormulaC16H29N2O4P
Molecular Weight344.39 g/mol
PurityHigh purity (specific values vary by supplier)
Storage ConditionsInert atmosphere, 2-8°C
ApplicationDescription
Oligonucleotide SynthesisFacilitates efficient synthesis of modified oligonucleotides
PROTAC LinkerConnects E3 ligase and target protein for selective degradation

Q & A

Q. What are the critical steps in synthesizing Propargyl-PEG3-1-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite with high purity?

  • Methodology : The synthesis involves sequential phosphitylation using N,N-diisopropylamino(2-cyanoethyl)phosphoramidic chloride as the key reagent. Key steps include:
  • Activation : Reacting the PEG-propargyl precursor with diisopropylethylamine (DIPEA) in anhydrous dichloromethane (CH₂Cl₂) under inert conditions .
  • Phosphitylation : Introducing the β-cyanoethyl-N,N-diisopropylphosphoramidite group at controlled temperatures (room temperature, 4.5–23 h) to minimize side reactions .
  • Purification : Use silica gel chromatography with ethyl acetate/dichloromethane gradients, followed by ³¹P NMR to confirm purity (>95%) and structural integrity .

Q. How is this phosphoramidite characterized for structural validation and purity assessment?

  • Analytical Workflow :
  • ³¹P NMR : Detects phosphorous environment shifts (e.g., δ ~144–146 ppm confirms successful phosphitylation) .
  • HPLC-MS : Validates molecular weight (e.g., observed m/z ~731.96 matches theoretical [M+H]⁺) .
  • TLC Monitoring : Ethyl acetate/dichloromethane (1:1) systems track reaction progress (Rf ~0.89 for intermediates) .

Q. What are the primary applications of this compound in oligonucleotide synthesis?

  • Core Uses :
  • Bioconjugation : The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific labeling with fluorophores or functional tags .
  • Spacer Integration : PEG3 acts as a hydrophilic spacer to reduce steric hindrance in modified DNA/RNA constructs .
  • Chemical Stability : The β-cyanoethyl group protects the phosphite intermediate during solid-phase synthesis, with subsequent deprotection under alkaline conditions .

Advanced Research Questions

Q. How can researchers mitigate β-elimination of the cyanoethyl group during oligonucleotide synthesis?

  • Optimization Strategies :
  • Reagent Selection : Replace DIPEA with milder bases (e.g., pyridine) during coupling to reduce β-elimination .
  • Reaction Time Control : Limit exposure to basic conditions (<5 min per coupling cycle) .
  • Post-Synthesis Handling : Use 7 N NH₃/MeOH at 0°C for deprotection to minimize phosphate backbone degradation .

Q. What experimental approaches resolve contradictions in coupling efficiency when integrating this phosphoramidite into spin-labeled DNA?

  • Troubleshooting Framework :
  • Spin Label Compatibility : Pre-functionalize the propargyl group with nitroxide radicals (e.g., TEMPO) before phosphitylation to avoid steric clashes during solid-phase synthesis .
  • EPR Validation : Monitor spin-label incorporation efficiency via electron paramagnetic resonance (EPR) spectroscopy .
  • Alternative Protecting Groups : Replace the β-cyanoethyl group with methyl phosphoramidites for enhanced stability in radical-rich environments .

Q. How does the PEG3 spacer influence the hydrodynamic properties of oligonucleotide conjugates?

  • Analytical Methods :
  • Size-Exclusion Chromatography (SEC) : Compare retention times of PEGylated vs. non-PEGylated oligonucleotides to assess hydrodynamic radius changes .
  • Dynamic Light Scattering (DLS) : Quantify changes in solution viscosity and aggregation propensity .
  • MD Simulations : Model PEG3 flexibility and its impact on hybridization kinetics using molecular dynamics .

Q. What protocols ensure long-term stability of Propargyl-PEG3-1-O-phosphoramidite in storage?

  • Stability Guidelines :
  • Storage Conditions : Dissolve in anhydrous acetonitrile (0.12 M) and store at –20°C under argon to prevent hydrolysis .
  • Quality Checks : Monitor ³¹P NMR peak integrity quarterly; degradation manifests as δ ~0 ppm (free phosphate) .
  • Lyophilization : For long-term storage (>1 year), lyophilize under high vacuum and reconstitute in dry DMF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.